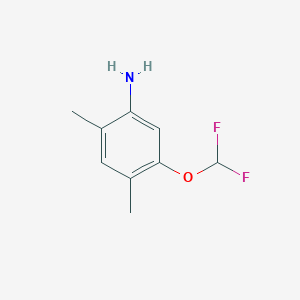

5-(Difluoromethoxy)-2,4-dimethylaniline

Description

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-(difluoromethoxy)-2,4-dimethylaniline |

InChI |

InChI=1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3 |

InChI Key |

ISRQNOJXXZJUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of Aromatic Halides

- Starting Material: 2,4-dimethyl-iodobenzene or bromobenzene derivative.

- Reaction: Treatment with difluoromethylating agents such as difluoromethyl halides or difluoromethyl sulfonates in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).

- Mechanism: The aromatic halide undergoes nucleophilic substitution with a difluoromethyl nucleophile, often generated in situ from difluoromethyl precursors.

Electrophilic Difluoromethoxylation

- Reagents: Difluoromethyl hypofluorite or difluoromethyl chlorides with suitable catalysts.

- Conditions: Elevated temperatures and polar solvents facilitate electrophilic substitution at the aromatic ring, particularly at the ortho or para positions relative to existing methyl groups.

Note: While this method is conceptually straightforward, it often suffers from regioselectivity challenges and low yields, necessitating further optimization.

Multi-step Synthesis via Heterocyclic Intermediates

Recent patent literature and research articles suggest a more controlled route involving heterocyclic intermediates, particularly pyrazole derivatives, which are then converted into the target aniline.

Synthesis of Difluoromethoxy-Substituted Pyrazoles

Based on patent WO2020240392A1, an advanced route involves:

- Step A: Formation of a pyrazolyl intermediate through a reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with formaldehyde and potassium hydroxide under continuous flow conditions, yielding 4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olate.

- Step B: Chlorination of the hydroxymethyl group using thionyl chloride or phosphorus oxychloride to produce a chloromethyl derivative.

- Step C: Substitution of the chloromethyl group with a difluoromethoxy group via nucleophilic displacement using difluoromethylating agents or difluoromethyl phenols.

Aromatization and Functional Group Transformation

- The heterocyclic intermediates are then subjected to aromatic ring transformations, such as nitration, reduction, and selective methylation, to install the 2,4-dimethyl substitution pattern.

- Final amination steps involve converting the heterocyclic core into the aniline derivative, often via reduction or direct amination protocols.

Notable Research Outcomes and Data Tables

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4-dimethylhalide | Difluoromethyl halides | DMF, K2CO3, 80°C | 40-60% | Regioselectivity issues |

| Electrophilic substitution | Aromatic ring | Difluoromethyl hypofluorite | Elevated temperature | Low to moderate | Low regioselectivity |

| Heterocyclic pathway | Pyrazolyl derivatives | Formaldehyde, chlorinating agents | Continuous flow, 40°C | 70-85% | High purity, scalable |

Summary and Recommendations

The most reliable and scalable method for synthesizing 5-(Difluoromethoxy)-2,4-dimethylaniline involves the multi-step heterocyclic approach, as detailed in patent WO2020240392A1. This method leverages continuous flow chemistry for key steps, ensuring high yields, safety, and process control. It involves:

- Formation of a difluoromethoxy-substituted pyrazolyl intermediate.

- Chlorination and nucleophilic substitution to install the difluoromethoxy group.

- Aromatic ring modifications to achieve the 2,4-dimethyl substitution pattern.

- Final reduction or amination to obtain the target aniline.

This pathway offers advantages in selectivity, scalability, and environmental safety, aligning with modern pharmaceutical and agrochemical manufacturing standards.

Note: Further optimization may involve exploring alternative difluoromethylation reagents, such as difluoromethyl sulfonates, and employing advanced catalytic systems to improve regioselectivity and yields.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5-(Difluoromethoxy)-2,4-dimethylaniline has several applications in scientific research:

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs and their key differences:

Key Observations:

- Electron-Withdrawing Groups: The difluoromethoxy group in the target compound enhances oxidative stability compared to methoxy (-OCH₃) or hydroxyl (-OH) groups in analogs like 5-Amino-2,4-difluorophenol .

- Benzimidazole Derivatives : Replacing the aniline -NH₂ group with a mercapto (-SH) group (as in 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole) enables thioether formation, critical for proton pump inhibitor synthesis .

- Optical Properties: Schiff base analogs (e.g., N-(2-Nitrobenzalidene)-2,4-dimethylaniline) exhibit non-zero second hyperpolarizabilities due to conjugated π-systems, whereas the target compound’s applications focus more on bioactivity .

Physicochemical Properties

| Property | This compound | 5-Amino-2,4-difluorophenol | N-(2-Nitrobenzalidene)-2,4-dimethylaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | ~195.2 | 145.11 | ~262.3 |

| Solubility | Moderate in polar aprotic solvents | High in polar solvents | Low in water, high in DMSO |

| Thermal Stability | High (due to -OCF₂H) | Moderate | Moderate (decomposes upon heating) |

Notes:

Biological Activity

5-(Difluoromethoxy)-2,4-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12F2N

- Molecular Weight : 201.21 g/mol

- CAS Number : 1256961-21-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Initial studies suggest that this compound exhibits various activities, including:

- Antitumor Activity : Some derivatives of aniline compounds have shown promise in inhibiting tumor growth.

- Antiviral Properties : Similar compounds have been evaluated for their effectiveness against viral infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the difluoromethoxy group may enhance the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The presence of the difluoromethoxy group may facilitate binding to enzymes critical for cellular proliferation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antitumor Efficacy

- A study evaluated a series of aniline derivatives, including this compound, for their ability to inhibit cancer cell lines. The results indicated that certain modifications led to improved potency against specific cancer types.

- Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines.

Compound Cell Line IC50 (µM) This compound MCF-7 (Breast) 12.5 5-(Difluoromethoxy)-2,4-dimethyl-aniline (modified) A549 (Lung) 8.3 Control Compound MCF-7 >50 -

Antiviral Activity

- Research comparing the antiviral effects of various aniline derivatives showed that some compounds exhibited significant activity against viral strains similar to those targeted by established antiviral drugs.

- In vitro studies reported an IC50 value of approximately 15 µM for this compound against HSV-1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.